Allatostatin IV
CAS No.: 123338-13-6
VCID: VC21540769
Molecular Formula: C₄₅H₆₈N₁₂O₁₂
Molecular Weight: 969.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
Allatostatin IV is a neuropeptide belonging to the allatostatin family, which plays a crucial role in regulating juvenile hormone (JH) synthesis in insects. These peptides are known for their inhibitory effects on the corpora allata, the glands responsible for producing JH, a hormone essential for growth, development, and reproduction in insects . Biological FunctionAllatostatin IV primarily functions as an inhibitor of juvenile hormone synthesis. In vitro bioassays have demonstrated that it can inhibit JH production by more than 40% in the corpora allata of certain insects, such as the cockroach Diploptera punctata, at concentrations of 10^-8 M . This inhibition is reversible, indicating that the peptide can temporarily modulate JH levels without causing permanent damage to the corpora allata. Comparison with Other AllatostatinsThis table illustrates the structural diversity and varying potencies of different allatostatins in inhibiting JH synthesis. Future DirectionsFurther research is needed to fully elucidate the specific roles and mechanisms of action of Allatostatin IV. This includes exploring its potential applications in pest management and understanding its interactions with other physiological systems in insects. Given the importance of allatostatins in regulating insect development and behavior, continued study could lead to novel strategies for controlling insect populations. |
---|---|
CAS No. | 123338-13-6 |
Product Name | Allatostatin IV |
Molecular Formula | C₄₅H₆₈N₁₂O₁₂ |
Molecular Weight | 969.1 g/mol |
IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C45H68N12O12/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Standard InChIKey | BYSKWCFHMJZUBY-POFDKVPJSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
SMILES | CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Sequence | One Letter Code: DRLYSFGL-NH2 |
PubChem Compound | 11853851 |
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume